Cafedrine - 58166-83-9

Cafedrine

Catalog Number: EVT-262461
CAS Number: 58166-83-9
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cafedrine (7-[2-[(2-hydroxy-1-methyl-2-phenylethyl)amino]ethyl]-3,7-dihydro-1,2-dimethyl-1H-purine-2,6-dione) is a synthetic compound often studied in its fixed 20:1 combination with Theodrenaline under the brand name Akrinor®. [, ] While clinically used to treat hypotension, this analysis focuses solely on its research applications.

Theodrenaline

Compound Description: Theodrenaline is a sympathomimetic drug that acts as a β₁-adrenergic receptor agonist and a phosphodiesterase inhibitor. [, , , , , ] It is often used in combination with cafedrine for the treatment of hypotension. [, , , , ] Studies have shown that theodrenaline increases heart contractility and can increase blood pressure. [, ]

Relevance: Theodrenaline is structurally similar to cafedrine, with both compounds being theophylline derivatives. [, ] They are often co-administered as a fixed 20:1 combination (cafedrine/theodrenaline) known as Akrinor®. [, , , , , ]

Ephedrine

Compound Description: Ephedrine is a sympathomimetic amine commonly used to treat hypotension. [, , ] It acts as both a direct and indirect agonist of α- and β-adrenergic receptors. [, ]

Relevance: Ephedrine serves as a comparator compound to assess the efficacy and safety of cafedrine/theodrenaline in treating hypotension during anesthesia. [, , ] Studies have investigated whether cafedrine/theodrenaline offers advantages over ephedrine in terms of hemodynamic stability and neonatal outcomes. [, , ]

Phenylephrine

Compound Description: Phenylephrine is a selective α₁-adrenergic receptor agonist primarily used as a vasoconstrictor. [] It is often employed to manage hypotension, particularly during anesthesia. []

Relevance: Similar to ephedrine, phenylephrine serves as another comparator compound to evaluate the effectiveness of cafedrine/theodrenaline in treating hypotension during cesarean sections. [] Researchers aim to determine the optimal drug for maintaining stable blood pressure and ensuring positive maternal and fetal outcomes. []

Norepinephrine

Compound Description: Norepinephrine is an endogenous catecholamine that acts as a neurotransmitter and hormone. [, ] It exerts its effects by binding to α- and β-adrenergic receptors, primarily influencing blood pressure and heart rate. [, ]

Relevance: Norepinephrine is a potent vasopressor often used in clinical practice to manage hypotension. [, ] It serves as a reference compound when investigating the hemodynamic effects and safety profile of cafedrine/theodrenaline. [, ]

Norephedrine

Compound Description: Norephedrine, also known as phenylpropanolamine, is a sympathomimetic drug with a similar structure to ephedrine. [] It primarily acts as an α-adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. []

Relevance: Norephedrine is a component of cafedrine, and understanding its individual effects contributes to understanding the overall pharmacodynamic profile of cafedrine/theodrenaline. [] Researchers investigate the contribution of norephedrine's α-adrenergic effects to the clinical effects of the cafedrine/theodrenaline combination. []

Butylscopolamine

Compound Description: Butylscopolamine, an anticholinergic medication, is primarily used to treat spasms in the gastrointestinal and genitourinary tracts. [] It acts by blocking the action of acetylcholine, a neurotransmitter that regulates muscle contractions in these areas. []

Relevance: While not directly related to cafedrine in terms of structure or mechanism of action, butylscopolamine's presence in a toxicological analysis of a suicide attempt using chloroquine highlights the complex nature of polydrug overdoses. [] This information is crucial for understanding potential drug interactions and managing such cases effectively. []

Overview

Cafedrine is a synthetic compound classified as a cardiac stimulant, primarily used to treat hypotension. It is chemically known as norephedrinoethyltheophylline and is synthesized through the linkage of norephedrine and theophylline. Cafedrine has been utilized in various medical applications due to its ability to increase blood pressure and enhance cardiac output.

Source and Classification

Cafedrine is identified by the CAS number 58166-83-9 and has a molecular formula of C18H23N5O3C_{18}H_{23}N_{5}O_{3} with a molecular weight of approximately 357.41 g/mol. It is categorized under the class of sympathomimetic drugs, which mimic the effects of the sympathetic nervous system.

Synthesis Analysis

Methods and Technical Details

Cafedrine is synthesized through a chemical reaction between norephedrine and theophylline. The synthesis requires specific conditions, including controlled temperature and pH levels, to ensure the successful formation of the compound. The process typically involves:

  1. Reaction Setup: Norephedrine is reacted with theophylline in a controlled environment.
  2. Condition Monitoring: Precise monitoring of temperature and pH is crucial during the reaction to facilitate proper bonding.
  3. Purification: Following synthesis, the compound undergoes purification processes to enhance yield and remove impurities.

Industrial production methods mirror these laboratory techniques but are optimized for efficiency and scale, often incorporating additional steps such as crystallization for purity enhancement.

Molecular Structure Analysis

Cafedrine's structure features two asymmetric centers, which are critical for its biological activity. The compound can be represented using various structural notations:

  • SMILES Notation: CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
  • Canonical SMILES: CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

The compound appears as a solid powder with a purity greater than 98% when properly stored.

Chemical Reactions Analysis

Cafedrine undergoes various chemical reactions, including:

  • Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
  • Reduction: Commonly utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves reactions with nucleophiles or electrophiles, leading to different derivatives based on specific conditions.

The outcomes of these reactions depend on the reagents and environmental conditions employed during the process .

Mechanism of Action

The mechanism by which cafedrine exerts its effects involves interaction with adrenergic receptors in cardiac cells. Upon administration, cafedrine stimulates the release of norepinephrine, which plays a vital role in regulating blood pressure and cardiac function. This interaction leads to:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Shelf Life: Greater than two years if stored properly

Chemical Properties

  • Molecular Formula: C18H23N5O3C_{18}H_{23}N_{5}O_{3}
  • Molecular Weight: 357.41 g/mol
  • Purity: Greater than 98% .
Applications

Cafedrine has several scientific applications across different fields:

  1. Medical Use: Primarily employed as a cardiac stimulant for managing hypotension during surgical procedures or emergencies.
  2. Research Applications: Used in studies related to cardiovascular physiology, drug interactions, and receptor signaling pathways.
  3. Industrial Use: Serves as a reference compound in pharmaceutical development and quality control processes due to its unique properties .
Historical Development and Regulatory Evolution of Cafedrine-Based Therapeutics

Origins of the Cafedrine/Theodrenaline Combination in Mid-20th Century German Pharmacology

The development of cafedrine (chemically designated as 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione) emerged from mid-20th century German pharmacological research aimed at creating synergistic vasopressor combinations. Cafedrine represents a molecular hybrid synthesized by covalently linking norephedrine (a sympathomimetic amine) and theophylline (a methylxanthine phosphodiesterase inhibitor). Similarly, theodrenaline combines noradrenaline and theophylline [1] [5]. This dual-component strategy targeted complementary physiological pathways: cafedrine primarily provided β-adrenergic-mediated inotropic effects to enhance cardiac contractility, while theodrenaline contributed α-adrenergic vasoconstrictive activity [1].

Preclinical investigations in the 1960s identified an optimal 20:1 cafedrine-to-theodrenaline ratio. Experimental studies in canine models demonstrated this ratio delivered the most favorable pharmacokinetic profile—rapid onset (within 2–5 minutes) and sustained duration (15–20 minutes) of hypertensive effects. The combination leveraged theophylline’s capacity to potentiate catecholamine actions through phosphodiesterase inhibition, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) concentrations in cardiomyocytes [1]. The formulation was commercialized in Germany in 1963 under the brand name Akrinor®, becoming a cornerstone for managing acute hypotension in anesthesia and emergency medicine [1] [3].

Table 1: Structural and Functional Properties of Cafedrine/Theodrenaline Components

CompoundChemical CompositionPrimary Pharmacological Action
CafedrineNorephedrine-theophylline conjugateβ-adrenergic agonism; positive inotropy
TheodrenalineNoradrenaline-theophylline conjugateα-adrenergic agonism; vasoconstriction
Fixed 20:1 RatioOptimized for synergistic hemodynamic stabilizationBalanced cardiac output & vascular resistance

Provisional Approval Challenges and Regulatory Milestones in the European Union

In 2005, the marketing authorization holder (AWD.pharma GmbH & Co. KG) announced plans to withdraw Akrinor® from the German market. The decision stemmed from regulatory incompatibility with newly established EU requirements for comprehensive safety and efficacy dossiers under Directive 2001/83/EC. The manufacturer could not meet documentation deadlines, citing challenges in generating contemporary clinical trial data for a product developed decades prior [1]. This withdrawal threatened clinical practice, as no alternative vasopressor offered equivalent hemodynamic properties—specifically, rapid bolus-administration capability without significant heart rate fluctuations.

German anesthesiology institutions, led by the German Society of Anesthesiology and Intensive Care (DGAI), intervened urgently. They petitioned German federal authorities (BfArM) highlighting Akrinor’s therapeutic indispensability. Consequently, BfArM granted provisional approval in 2006 under exceptional circumstances, permitting continued use while ratiopharm GmbH (the successor marketing authorization holder) compiled necessary documentation [1]. This interim period involved rigorous pharmacodynamic studies and real-world efficacy analyses. By 2012, ratiopharm submitted consolidated evidence, leading to full reauthorization in 2013 under the EU’s mutual recognition procedure [1] [3].

Post-reauthorization research continued to validate Akrinor’s clinical utility. The 2021 HERO trial (EudraCT 2021-001954-76) prospectively compared cafedrine/theodrenaline against norepinephrine for intraoperative hypotension, examining hemodynamic precision and heart rate stability [2]. Concurrently, the HYPOTENS study (NCT02893241) demonstrated non-inferiority to ephedrine while reporting fewer compensatory interventions (e.g., additional boluses) [4]. These trials reinforced its status as a first-line antihypotensive across the EU, particularly in Germany where >86% of hospitals use it during cesarean sections [1] [4].

Table 2: Key Regulatory Milestones for Cafedrine/Theodrenaline in the EU

YearEventRegulatory OutcomeClinical Impact
1963Initial market introduction (Germany)National approval without centralized EU reviewStandard therapy for acute hypotension
2005Manufacturer withdrawal announcementMarket exit risk due to regulatory non-complianceDGAI advocacy for provisional approval
2006BfArM provisional approvalConditional marketing authorization reinstatedContinuity of access during evidence generation
2012Dossier resubmission by ratiopharm GmbHFull reauthorization under EU standardsRestoration of permanent market status
2021HERO trial initiationContemporary comparative effectiveness dataValidation of hemodynamic precision vs. catecholamines

Role of Institutional Endorsements in Sustaining Clinical Use Post-2005 Market Withdrawal

Institutional advocacy proved pivotal in bridging the gap between Akrinor’s near-withdrawal and its regulatory reinstatement. The DGAI spearheaded a multidisciplinary campaign, presenting clinical utilization data from over 40 years to BfArM. Their position emphasized three key arguments: (1) the combination’s unique mechanism enabling MAP elevation without tachycardia or peripheral vasoconstriction compromise; (2) established safety in obstetric anesthesia, evidenced by unchanged umbilical cord pH or APGAR scores; and (3) absence of therapeutic alternatives with comparable administration convenience (bolus vs. infusion) [1] [3].

Hospital protocols further cemented Akrinor’s retention. A 2007–2011 analysis across 66 German surgical departments revealed that 89% of anesthesiologists preferentially retained it for hypotensive episodes during general anesthesia. This institutional trust derived from reproducible hemodynamic outcomes: MAP increases of 11±16 mmHg within 5 minutes, peak effects at 17.4±9.0 minutes, and minimal heart rate variability [3]. Crucially, the HYPOTENS trial (2021) documented higher physician satisfaction with cafedrine/theodrenaline (76% "good/very good" ratings) versus ephedrine, citing fewer ancillary interventions [4].

Post-2012, regulatory harmonization initiatives amplified Akrinor’s legitimacy. The EU Joint Clinical Assessment (JCA) framework—under Regulation (EU) 2021/2282—prioritized real-world evidence integration for established drugs lacking modern trial data. While initially targeting oncology and advanced therapies, this pathway potentially benefits legacy products like Akrinor by accepting retrospective cohort analyses as valid supporting evidence [6] [10]. Consequently, the EMA’s 2025–2030 transition toward pan-EU Health Technology Assessment (HTA) could further solidify its formulary position through structured data exchange platforms [6].

Table 3: Institutional Actions Ensuring Cafedrine/Theodrenaline Continuity

InstitutionAction PeriodKey ContributionOutcome
DGAI2005–2006Petitioned BfArM; provided clinical urgency evidenceProvisional market reauthorization
University Hospital Dresden2007–2011Conducted real-world hemodynamic effectiveness studyValidation of rapid MAP stabilization (≤8 minutes)
EU Regulatory Network2021–presentIntegrated real-world data via JCA frameworkEnhanced evidentiary support for legacy products
ratiopharm GmbH2012–2013Compiled comprehensive efficacy/safety dossierFull EMA reauthorization

Properties

CAS Number

58166-83-9

Product Name

Cafedrine

IUPAC Name

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1

InChI Key

UJSKUDDDPKGBJY-WFASDCNBSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Solubility

Soluble in DMSO

Synonyms

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.